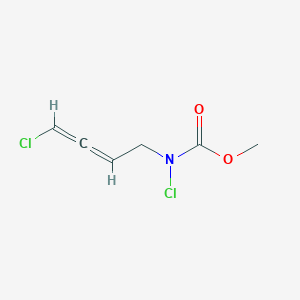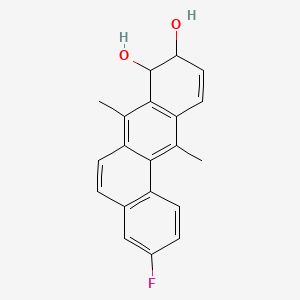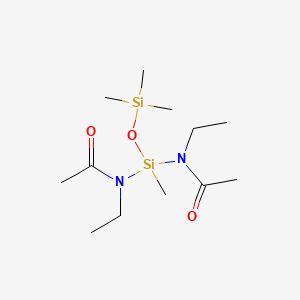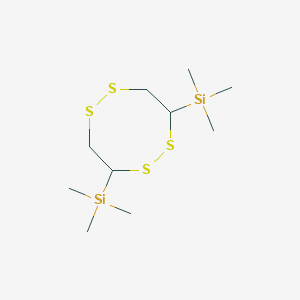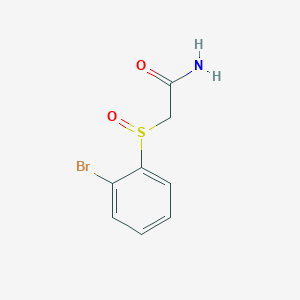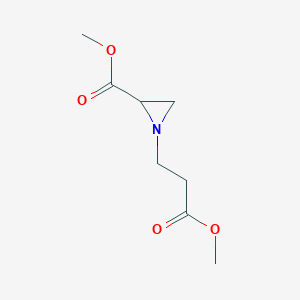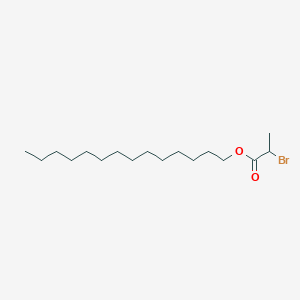
Tetradecyl 2-bromopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecyl 2-bromopropanoate is an organic compound with the molecular formula C₁₇H₃₃BrO₂. It is an ester derived from 2-bromopropionic acid and tetradecanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetradecyl 2-bromopropanoate can be synthesized through the esterification of 2-bromopropionic acid with tetradecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecyl 2-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters or alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-bromopropionic acid and tetradecanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Various esters or alcohols, depending on the nucleophile used.
Hydrolysis: 2-bromopropionic acid and tetradecanol.
Reduction: Tetradecyl 2-bromopropanol.
Aplicaciones Científicas De Investigación
Tetradecyl 2-bromopropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and alcohols.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of tetradecyl 2-bromopropanoate involves its interaction with nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and addition reactions, leading to the formation of different products.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-bromopropanoate: Similar in structure but with an ethyl group instead of a tetradecyl group.
Methyl 2-bromopropanoate: Contains a methyl group instead of a tetradecyl group.
Butyl 2-bromopropanoate: Features a butyl group in place of the tetradecyl group.
Uniqueness
Tetradecyl 2-bromopropanoate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that shorter-chain analogs may not be able to fulfill.
Propiedades
Número CAS |
86711-82-2 |
|---|---|
Fórmula molecular |
C17H33BrO2 |
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
tetradecyl 2-bromopropanoate |
InChI |
InChI=1S/C17H33BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18/h16H,3-15H2,1-2H3 |
Clave InChI |
XLNAEONRIMSMIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)C(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)

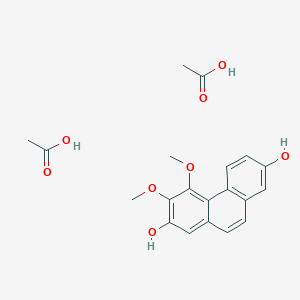
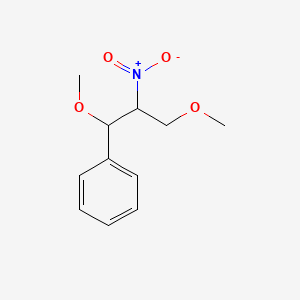
![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)
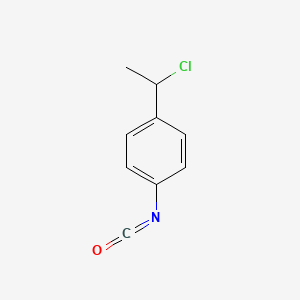
![1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)-](/img/structure/B14404131.png)
